

Isostearyl Palmitate: A Technical Guide to Safety and Toxicology

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For Researchers, Scientists, and Drug Development Professionals

Isostearyl palmitate is an emollient ester widely utilized in cosmetic and personal care formulations for its ability to impart a smooth, non-greasy feel to the skin.[1][2] Formed through the esterification of isostearyl alcohol and palmitic acid, this ingredient functions as a skin-conditioning agent, emollient, and binder.[1][3] This guide provides an in-depth review of the available safety and toxicological data for **isostearyl palmitate**, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key assessment workflows.

Toxicological Profile Summary

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of various alkyl esters, including **isostearyl palmitate**, and has concluded them to be safe for use in cosmetics when formulated to be non-irritating.[4] The available data indicate a low potential for toxicity, irritation, and sensitization.

Quantitative Toxicology Data

The following tables summarize the key quantitative data available for **isostearyl palmitate** and structurally related alkyl esters.

Table 1: Acute Toxicity Data



Test Substance	Species	Route	Endpoint	Result	Reference
Cetyl Palmitate	Rat	Oral	LD50	> 14.4 g/kg	[5]
Octyl Palmitate	Rat	Oral	LD50	> 64.0 g/kg	[5]
Isopropyl Palmitate	Rat	Oral	LD50	> 64.0 g/kg	[5]
Palmitates (Octyl, Cetyl, Isopropyl)	Rabbit	Dermal	Acute Toxicity	No evidence of toxicity	[5]

Table 2: Skin Irritation Data



Test Substance	Species	Concentration	Result	Reference
Isopropyl Palmitate	Rabbit	Undiluted	Non-irritating	[5][6]
Octyl Palmitate	Rabbit	Undiluted	Non-irritating	[5]
Cetyl Palmitate	Rabbit	Undiluted	Non-irritating	[5]
Isopropyl Isostearate	Rabbit	Undiluted	Adverse skin reactions noted	[6]
Formulation with 2.7% Cetyl Palmitate	Human	2.7%	Minimally irritating	[5]
Formulation with 40-50% Octyl Palmitate	Human	40-50%	Mild irritation	[5]
Formulation with 45.6% Isopropyl Palmitate	Human	45.6%	No signs of irritation	[5]

Table 3: Ocular Irritation Data

Test Substance	Species	Concentration	Result	Reference
Palmitates (Octyl, Cetyl, Isopropyl)	Rabbit	Undiluted	No to very slight irritation	[5]
Isopropyl Laurate	Rabbit	10% in corn oil	Not irritating	[7]
Isopropyl Linoleate	Rabbit	Undiluted & 10% aq.	Slightly irritating	[7]

Table 4: Dermal Sensitization Data



Test Substance	Species	Test Type	Result	Reference
Palmitates (Octyl, Cetyl, Isopropyl)	Rabbit	Skin tests	Non-sensitizing	[5]
Formulation with 2.7% Cetyl Palmitate	Human	Patch Test	No signs of sensitization	[5]
Formulation with 45.6% Isopropyl Palmitate	Human	Patch Test	No signs of sensitization	[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of standard protocols relevant to the assessment of cosmetic ingredients like **isostearyl palmitate**.

Dermal Irritation & Sensitization: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the skin irritation and sensitization potential of a substance in humans.

- Objective: To determine if a test material induces contact sensitization and to assess its irritation potential under exaggerated exposure conditions.[8]
- Subjects: Typically involves a panel of at least 100 healthy volunteers.[9] A sample size of 200 is often used to conform to industry and regulatory standards.[8]
- Methodology:
 - Induction Phase: A patch containing the test substance is applied to the same site on the skin (e.g., the upper back) for at least 9 applications over a 3-week period.[9] Patches are typically occlusive or semi-occlusive.



- Rest Period: A 10- to 14-day period with no patch application follows the induction phase.
- Challenge Phase: A new patch with the test substance is applied to a naive skin site.
- Re-Challenge (if necessary): If reactions are observed in the challenge phase, a rechallenge may be performed to confirm the results.[8]
- Evaluation: Skin reactions are scored at specified intervals using a standardized grading scale (e.g., 0 for no reaction to 4 for severe erythema, edema, and blistering). The investigator provides an opinion on whether reactions are indicative of contact sensitization.
 [8]

Ocular Irritation: Draize Rabbit Eye Test

This historical method evaluates the potential of a substance to cause eye irritation or damage.

- Objective: To assess the ocular irritation potential of a test substance.
- Subjects: Albino rabbits (typically a minimum of six) are used.[10]
- Methodology:
 - Application: A defined volume (e.g., 0.1 mL) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as an untreated control.
 [10]
 - Observation: The eyes are not washed, allowing natural tearing to remove the substance.
 [10]
 - Scoring: The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[10]

Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.



- Objective: To detect a chemical's ability to induce mutations in the DNA of specific strains of Salmonella typhimurium and Escherichia coli.
- Principle: The test uses bacterial strains with pre-existing mutations that render them unable
 to synthesize an essential amino acid (e.g., histidine). The assay measures the ability of the
 test substance to cause a reverse mutation, allowing the bacteria to grow on an amino aciddeficient medium.

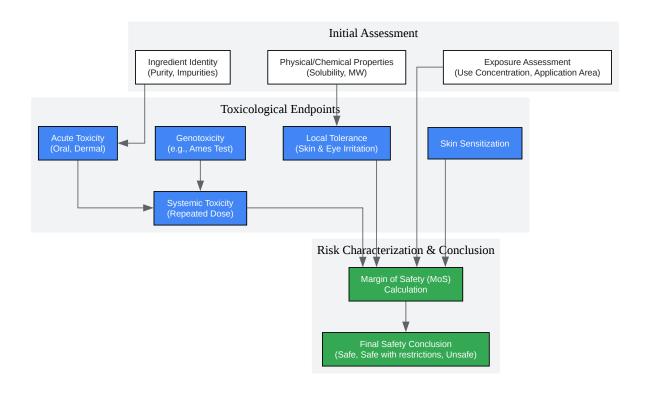
Methodology:

- Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix), which simulates mammalian metabolism.
- Incubation: The bacteria are plated on a minimal agar medium lacking the specific amino acid.
- Evaluation: After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

Visualizations: Workflows and Logic Diagrams Safety Assessment Logic for a Cosmetic Ingredient

The following diagram illustrates the logical flow of a typical safety assessment for a cosmetic ingredient, starting from its basic properties and proceeding through various toxicological endpoints to a final conclusion.





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Caption: Logical flow of a cosmetic ingredient safety assessment.

Experimental Workflow for Human Repeat Insult Patch Test (HRIPT)

This diagram outlines the sequential phases of the HRIPT, a key study for determining the dermal sensitization potential of a substance.





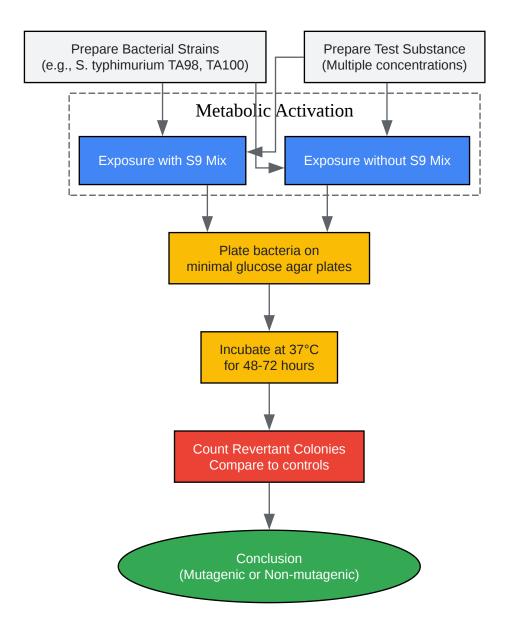
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Caption: Workflow diagram for the Human Repeat Insult Patch Test (HRIPT).

Workflow for an In Vitro Ames Test

This diagram details the primary steps involved in conducting a bacterial reverse mutation assay (Ames test) to screen for genotoxic potential.





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Caption: Standard experimental workflow for the Ames test.

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